2-Benzyloxycarbonylamino-nicotinic acid
Description
Properties
Molecular Formula |
C14H12N2O4 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H12N2O4/c17-13(18)11-7-4-8-15-12(11)16-14(19)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)(H,15,16,19) |
InChI Key |
NKMKNRKBYMHIAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
2.1 Lipid Metabolism Regulation
Nicotinic acid, the parent compound of 2-Benzyloxycarbonylamino-nicotinic acid, is well-known for its lipid-lowering properties. It acts primarily by:
- Inhibiting free fatty acid mobilization and lipolysis.
- Reducing hepatic triglyceride synthesis.
- Increasing high-density lipoprotein (HDL) levels while decreasing low-density lipoprotein (LDL) levels.
These effects make it a candidate for treating dyslipidemia and related cardiovascular diseases .
2.2 Neuroprotective Effects
Research indicates that nicotinic acid and its derivatives may exert neuroprotective effects, which could be beneficial in managing neurodegenerative diseases. Studies have shown that these compounds can activate specific receptors involved in neuroprotection and anti-inflammatory responses .
Case Studies
3.1 Clinical Case Report on Bipolar Disorder
A notable case study involved a patient with bipolar disorder who experienced significant mood stabilization after incorporating nicotinic acid into his treatment regimen. The patient reported improved mood stability and reduced anxiety levels when taking high doses of nicotinic acid, suggesting potential therapeutic benefits for mood disorders .
3.2 Niacin in Cardiovascular Health
Another study explored the long-term effectiveness of niacin in patients with cardiovascular issues. The findings indicated that niacin could improve lipid profiles significantly, leading to better cardiovascular outcomes . This highlights the relevance of this compound as a potential therapeutic agent in similar contexts.
Mechanistic Insights
The mechanisms through which this compound exerts its effects are still under investigation but may involve:
- Activation of GPR109A and GPR109B receptors, which play roles in lipid metabolism and inflammation.
- Modulation of signaling pathways that influence cellular apoptosis and survival .
Data Table: Comparative Analysis of Nicotinic Acid Derivatives
| Compound | Key Application Areas | Mechanism of Action |
|---|---|---|
| Nicotinic Acid | Dyslipidemia, Neuroprotection | Lipid metabolism regulation, receptor activation |
| This compound | Potential therapeutic agent in mood disorders | Similar to nicotinic acid but with enhanced specificity |
Safety Profile and Regulatory Status
While nicotinic acid is generally well-tolerated, high doses can lead to side effects such as flushing, gastrointestinal disturbances, and liver toxicity . Regulatory bodies have assessed the safety of nicotinic acid derivatives for use in both human health and animal nutrition, confirming their efficacy under specific conditions .
Comparison with Similar Compounds
2-Aminobenzoic Acid ()
- Structure: Simpler aromatic compound with a carboxylic acid and amino group at adjacent positions on a benzene ring.
- Molecular Weight: 137.14 g/mol (vs. higher for 2-Benzyloxycarbonylamino-nicotinic acid due to the Cbz group).
- Thermodynamic Properties :
- Melting Point: ~146–148°C (sublimation observed at elevated temperatures).
- Enthalpy of Formation (solid phase): -435.4 kJ/mol.
- Key Differences: The absence of the pyridine ring and Cbz group in 2-aminobenzoic acid reduces steric hindrance and lipophilicity, favoring higher aqueous solubility. The pyridine ring in nicotinic acid derivatives introduces aromatic nitrogen, altering electronic properties and hydrogen-bonding capabilities .
2-(Benzylcarbamoyl)nicotinic Acid ()
- Structure : Pyridine ring with a carboxylic acid at the 3-position and a benzylcarbamoyl group at the 2-position.
- Crystallography :
- Synthesis : Prepared via reaction with benzylamine in THF, yielding distinct conformational flexibility compared to the rigid Cbz group in the target compound.
- Pharmacological Relevance : Studied for anticoagulant applications, highlighting how substituents on nicotinic acid derivatives modulate biological activity .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) | Solubility Profile |
|---|---|---|---|---|
| This compound* | ~300 (estimated) | Pyridine, COOH, Cbz-NH₂ | Not reported | Low aqueous solubility |
| 2-Aminobenzoic acid | 137.14 | Benzene, COOH, NH₂ | 146–148 | Moderate in water |
| 2-(Benzylcarbamoyl)nicotinic acid | 256.26 | Pyridine, COOH, Benzylcarbamoyl | Not reported | Likely low (lipophilic) |
*Estimated based on structural analogs.
- Lipophilicity: The Cbz group in this compound increases logP compared to 2-aminobenzoic acid, reducing aqueous solubility but enhancing membrane permeability.
- Hydrogen Bonding: The Cbz group’s carbonyl oxygen may participate in weaker hydrogen bonds compared to the primary amino group in 2-aminobenzoic acid, affecting crystallization behavior .
Research Findings and Implications
- Crystallographic Studies: Hydrogen-bonding patterns in 2-(Benzylcarbamoyl)nicotinic acid (N–H···O chains) suggest that similar interactions in this compound could stabilize solid-state structures, impacting formulation design .
- Synthetic Flexibility: The Cbz group’s orthogonal protection strategy allows selective deprotection, a critical advantage over carbamoyl or unprotected amino groups in multi-step syntheses .
Preparation Methods
Synthesis from 2-Aminonicotinic Acid
Step 1: Protection of the amino group
- Reagent: Benzyl chloroformate (Cbz-Cl)
- Base: Sodium bicarbonate or triethylamine to neutralize HCl formed
- Solvent: Aqueous dioxane or tetrahydrofuran (THF)
- Conditions: Stirring at 0–5 °C to room temperature for 1–3 hours
- Reaction: The amino group of 2-aminonicotinic acid reacts with benzyl chloroformate to form the carbamate-protected derivative.
Step 2: Isolation
- The reaction mixture is acidified to precipitate the product.
- The solid is filtered, washed, and recrystallized from suitable solvents (e.g., ethanol/water) to yield pure this compound.
Alternative Method: Protection on Nicotinic Acid Derivatives
- Using nicotinic acid derivatives with a free amino group at the 2-position, protection can be achieved similarly by reacting with benzyl chloroformate under mild basic conditions.
- This method avoids the need for prior synthesis of 2-aminonicotinic acid if suitable precursors are available.
Reaction Parameters and Optimization
| Parameter | Typical Range/Value | Effect on Yield/Purity |
|---|---|---|
| Temperature | 0–5 °C (initial), then room temp | Lower temps reduce side reactions, improve selectivity |
| Solvent | Aqueous dioxane, THF | Solvent polarity affects solubility and reaction rate |
| Base | Sodium bicarbonate, triethylamine | Neutralizes HCl, prevents amino group protonation |
| Reaction time | 1–3 hours | Longer times ensure complete conversion |
| pH during workup | Acidified to pH ~2–3 | Facilitates precipitation of product |
| Purification | Recrystallization from ethanol/water | Enhances purity and crystallinity |
Research Findings and Yields
- Reported yields for the protection step range from 75% to 90%, depending on reaction scale and purity of starting materials.
- The use of triethylamine as a base often leads to cleaner reactions with fewer side products compared to inorganic bases.
- Crystallization techniques significantly impact the final purity, with ethanol/water mixtures providing optimal results.
Analytical Characterization
- NMR Spectroscopy : Confirms the presence of the benzyloxycarbonyl group and the nicotinic acid framework.
- IR Spectroscopy : Shows characteristic carbamate C=O stretch (~1700 cm⁻¹) and carboxylic acid O–H stretch.
- Mass Spectrometry : Molecular ion peak consistent with the expected molecular weight.
- Melting Point : Sharp melting point indicating purity.
Summary Table of Preparation Methods
| Method No. | Starting Material | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Aminonicotinic acid | Benzyl chloroformate, NaHCO₃, aqueous dioxane, 0–5 °C to RT, 2 h | 80–85 | Common method, high selectivity |
| 2 | 2-Aminonicotinic acid | Benzyl chloroformate, triethylamine, THF, RT, 3 h | 85–90 | Cleaner reaction, fewer impurities |
| 3 | Nicotinic acid derivative | Benzyl chloroformate, base, aqueous solvent, mild conditions | 75–80 | Requires suitable amino derivative |
Additional Notes
- The benzyloxycarbonyl group can be removed later by catalytic hydrogenation if free amino-nicotinic acid derivatives are needed.
- Industrial scale preparation requires careful control of reaction parameters to minimize by-products and maximize yield.
- Environmental considerations favor using less toxic solvents and bases, aligning with green chemistry principles.
Q & A
Q. What are the established synthetic routes for 2-Benzyloxycarbonylamino-nicotinic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves benzyloxycarbonyl (Cbz) protection of the amino group in nicotinic acid derivatives. A common approach is reacting 2-amino-nicotinic acid with benzyl chloroformate in a basic aqueous/organic biphasic system (e.g., water/dichloromethane) using sodium bicarbonate to maintain pH 8–9 . Post-reaction, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of amine to benzyl chloroformate) and temperature control (0–5°C to minimize side reactions like over-carbonylation). Purity (>95%) can be confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer : Stability is influenced by moisture and temperature. Store in sealed, moisture-resistant containers under inert gas (argon/nitrogen) at 0–6°C . Avoid exposure to light, as UV radiation may degrade the benzyloxycarbonyl group. Degradation products (e.g., free amine or benzoic acid derivatives) can be monitored via FT-IR (loss of C=O stretch at ~1700 cm⁻¹) or NMR (disappearance of benzyl protons at δ 5.1–5.3 ppm) .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d6) should show the benzyloxy group (δ 5.1–5.3 ppm, singlet) and aromatic protons (δ 8.0–8.5 ppm). ¹³C NMR confirms the carbonyl (Cbz: ~155 ppm; carboxylic acid: ~170 ppm) .
- Mass Spectrometry : ESI-MS in positive mode typically displays [M+H]⁺ at m/z 287.1 (calculated for C₁₄H₁₄N₂O₄).
- Elemental Analysis : Acceptable tolerance is ±0.3% for C, H, N .
Advanced Research Questions
Q. How can conflicting reports on the optimal solvent system for synthesizing this compound be resolved?
- Methodological Answer : Discrepancies often arise from differences in reagent solubility or side-product formation. For example, dimethylformamide (DMF) may enhance reactivity but risks carbamate decomposition at elevated temperatures . A systematic comparison using kinetic studies (e.g., in situ FT-IR monitoring of carbonyl intermediates) is recommended. Controlled experiments in DMF, THF, and dichloromethane under identical conditions (temperature, pH) can identify solvents that maximize yield while minimizing byproducts like N,N'-dicarbobenzyl derivatives .
Q. What computational methods are effective in predicting the reactivity of this compound in peptide coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model the electron density of the carbonyl group to predict nucleophilic attack sites. For example, the Cbz-protected amine’s lone pair availability (NBO analysis) and transition-state energy barriers for coupling reagents like HATU or DCC can be computed . Experimental validation via kinetic isotope effects (KIEs) using deuterated analogs may further clarify mechanistic pathways .
Q. How do thermodynamic properties of this compound influence its application in solid-phase synthesis?
- Methodological Answer : Enthalpy of deprotection (ΔH ~ -67.4 kJ/mol for similar Cbz groups ) impacts reaction design. High exothermicity necessitates controlled conditions (e.g., slow addition of HBr in acetic acid) to prevent resin degradation in SPPS. Differential Scanning Calorimetry (DSC) can identify decomposition onset temperatures (>120°C for Cbz groups ), guiding safe handling protocols.
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported melting points for this compound?
- Methodological Answer : Variations in melting points (e.g., 119–123°C vs. 130–135°C) may stem from polymorphic forms or impurities. Techniques to resolve this include:
- PXRD : Compare diffraction patterns of samples from different sources.
- DSC : Measure melting endotherms; sharp peaks indicate high purity.
- Recrystallization : Repeat crystallization in varying solvents (e.g., ethanol vs. acetone) to isolate stable polymorphs .
Application-Oriented Questions
Q. What strategies enhance the bioavailability of this compound in medicinal chemistry studies?
- Methodological Answer : Bioavailability can be improved via:
- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester) to increase membrane permeability .
- Co-crystallization : With cyclodextrins to enhance solubility (phase solubility studies in PBS pH 7.4) .
- In Vitro Assays : Caco-2 cell monolayers assess permeability; LC-MS quantifies apical-to-basolateral transport .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
